3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-3-1-2-7(4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHUFRDIUPBUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807939-90-7 | |
| Record name | 3-(3-chlorophenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride typically involves the following steps:
Cyclobutanone Formation: The initial step involves the formation of cyclobutanone from a suitable precursor.
Chlorophenyl Group Introduction: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the cyclobutanone.
Amine Formation: The amine group is introduced through a reductive amination reaction, where the intermediate product is treated with an amine source under reducing conditions.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of cyclobutanone and subsequent introduction of the chlorophenyl group.
Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity.
Purification: Purification of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Halogenated Derivatives
Electron-Withdrawing Groups
Steric and Chiral Effects
Biological Activity
3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride is a chemical compound featuring a cyclobutane ring with a 3-chlorophenyl substitution and an amine functional group. Its molecular formula is CHClN, and it has a molecular weight of approximately 199.66 g/mol. This compound is primarily studied for its potential biological activities, particularly in pharmacological applications.
The compound's reactivity is influenced by its functional groups, which include an amine and a chlorophenyl moiety. These groups contribute to its solubility and interaction with biological targets, making it suitable for various pharmaceutical applications.
Biological Activity Overview
Research has indicated that this compound exhibits interactions with several biological targets, suggesting potential therapeutic applications. The following sections detail its biological activities, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Key mechanisms include:
- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes, which can affect metabolic pathways and cellular functions.
- Receptor Binding : It may bind to various receptors, influencing signaling pathways involved in cellular responses.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit specific enzymes at varying concentrations. For instance, preliminary data suggests that it can inhibit diaminopimelate desuccinylase (DapE), an enzyme critical in bacterial metabolism. The IC values for related compounds indicate that structural modifications can significantly affect potency .
Case Studies
Several case studies have explored the biological effects of this compound:
- Antibacterial Activity : In studies assessing antibacterial properties, the compound exhibited moderate inhibition against certain bacterial strains, indicating potential as a lead compound for antibiotic development.
- Cellular Effects : Research has shown that at specific dosages, the compound can induce oxidative stress in cell cultures, leading to apoptosis in sensitive cell lines. This effect highlights its potential as an anticancer agent.
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Focus | Biological Activity | IC Value (µM) | Notes |
|---|---|---|---|
| Enzyme Inhibition | DapE | 55.4 | Potent inhibition observed |
| Antibacterial Activity | Various strains | Varies | Moderate inhibition noted |
| Induction of Apoptosis | Cancer cell lines | Low doses effective | Induces oxidative stress |
Q & A
Q. What are the key synthetic routes for 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride?
The synthesis typically involves:
- Cyclobutane ring formation : Cycloaddition or photochemical methods to construct the strained cyclobutane backbone.
- Amine introduction : Reductive amination using ketone intermediates (e.g., 3-(3-chlorophenyl)cyclobutanone) with ammonia/amine sources and reducing agents like sodium cyanoborohydride (NaBH3CN) under controlled pH .
- Hydrochloride salt formation : Treatment with HCl in solvents such as diethyl ether or dichloromethane to precipitate the salt . Industrial methods may employ continuous flow reactors for scalability and yield optimization .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and cyclobutane ring geometry (e.g., distinguishing cis/trans isomers) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (204.09 g/mol) and isotopic patterns .
- X-ray crystallography : Resolve stereochemical ambiguities in the cyclobutane ring .
- HPLC/UV-Vis : Purity assessment (≥95%) using reverse-phase columns and derivatization agents (e.g., CNBF for amine detection) .
Q. What safety precautions are necessary when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as toxicity data are incomplete .
- Waste disposal : Segregate chemical waste and avoid environmental release; consult institutional guidelines for hazardous material protocols .
Advanced Research Questions
Q. How can stereochemical outcomes in the cyclobutane ring be controlled during synthesis?
- Stereoselective catalysts : Use chiral catalysts (e.g., titanium isopropoxide) to favor cis/trans isomers during cyclization .
- Temperature modulation : Lower temperatures (<40°C) reduce ring strain and stabilize specific conformers .
- Post-synthesis separation : Chiral chromatography or recrystallization to isolate enantiomers .
Q. What strategies address low yields in reductive amination steps?
- Solvent optimization : Polar aprotic solvents (e.g., THF) improve reagent solubility and reaction kinetics .
- pH control : Maintain mildly acidic conditions (pH 4–6) to stabilize imine intermediates .
- Alternative reducing agents : Replace NaBH3CN with borane-tert-butylamine complexes to reduce side reactions .
Q. How can researchers resolve contradictions in pharmacological data from different studies?
- Impurity profiling : Use HPLC-MS to identify and quantify byproducts (e.g., piperazine derivatives) that may skew biological activity .
- Dose-response standardization : Normalize assays to molar concentrations rather than mass-based metrics to account for molecular weight variations .
- Receptor binding assays : Compare affinity constants (Ki) across studies to isolate structure-activity relationships (SAR) .
Q. What derivatization methods improve HPLC analysis of this amine?
- CNBF derivatization : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV-active derivatives, enhancing detection sensitivity .
- Dansyl chloride labeling : Fluorescent tagging for trace-level quantification in biological matrices .
Q. How to assess environmental impact and biodegradation of this compound?
- OECD 301 tests : Measure biodegradability via dissolved organic carbon (DOC) removal in aqueous systems .
- QSAR modeling : Predict bioaccumulation potential using logP (2.2) and molecular weight .
- Soil mobility studies : Column chromatography to evaluate adsorption coefficients (Kd) in different soil types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
